

Recommended starting concentration of AMG9810 for cell culture experiments

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Compound of Interest

Compound Name: AMG9810

Cat. No.: B1667045

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Application Notes and Protocols for AMG9810 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended starting concentrations for the use of **AMG9810**, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in various cell culture experiments.

Introduction

AMG9810 is a potent and selective competitive antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1] It effectively blocks TRPV1 activation induced by various stimuli, including capsaicin, heat, protons, and endogenous ligands.[1][2] These characteristics make **AMG9810** a valuable tool for investigating the physiological and pathological roles of TRPV1 in cellular processes such as pain signaling, inflammation, and cancer biology.

Recent studies have indicated that beyond its role in nociception, the antagonism of TRPV1 by **AMG9810** can influence other signaling pathways. Notably, in human keratinocytes, **AMG9810** has been shown to promote proliferation through the activation of the Epidermal Growth Factor Receptor (EGFR)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for **AMG9810**, providing a reference for its potency and effective concentrations in various in vitro systems.

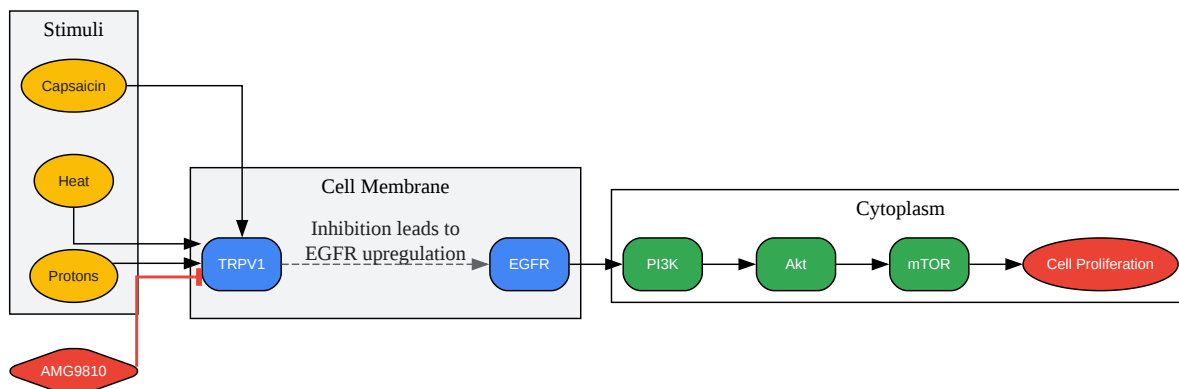
Parameter	Species/Cell Line	Value	Activation Method	Reference
IC ₅₀	Human (CHO cells)	24.5 ± 15.7 nM	Capsaicin	[2][5]
Rat (CHO cells)	85.6 ± 39.4 nM	Capsaicin	[2][5]	
Human (CHO cells)	92.7 ± 72.8 nM	Protons (pH 6.0)	[2][5]	
Rat (CHO cells)	294 ± 192 nM	Protons (pH 6.0)	[2][5]	
Human (CHO cells)	15.8 ± 10.8 nM	Heat (45°C)	[2][5]	
Rat (CHO cells)	21 ± 17 nM	Heat (45°C)	[2][5]	
Human (HEK293 cells)	0.071 nM	Capsaicin	[6]	
Rat (Trigeminal neurons)	0.87 nM	Capsaicin	[6]	
Effective Concentration (Signaling)	Human Keratinocytes (N/TERT1)	1 µM	-	
Non-Cytotoxic Range	Human Keratinocytes (N/TERT1)	0 - 5 µM	-	[4]

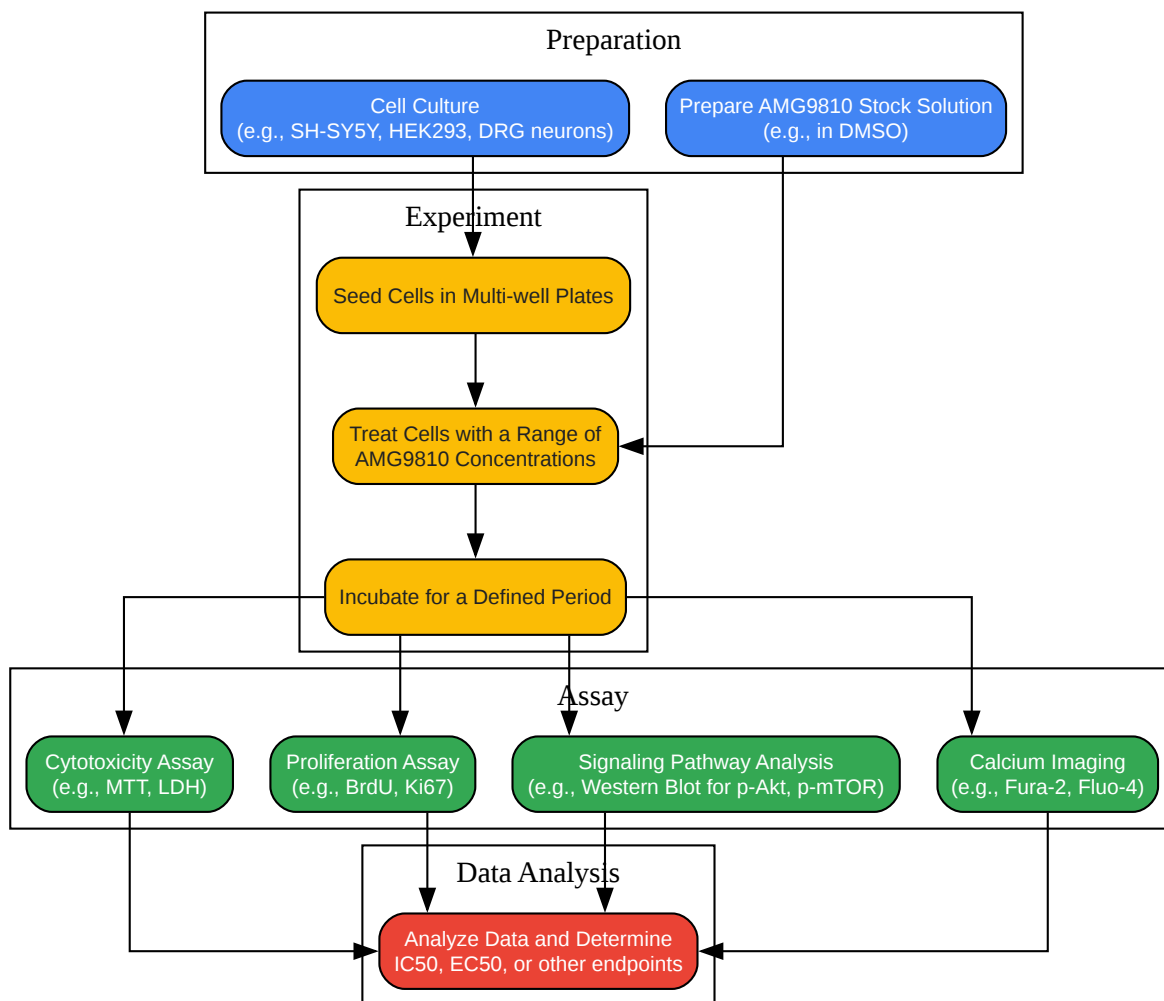
Signaling Pathways and Experimental Workflow

TRPV1 Antagonism and Downstream Signaling

AMG9810 directly inhibits the TRPV1 channel, preventing the influx of cations like Ca²⁺ that occurs upon channel activation. This blockade of TRPV1 can have downstream consequences

on other signaling cascades. One such described pathway involves the upregulation of the EGFR/Akt/mTOR pathway, which is crucial for cell proliferation and survival.





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References

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